Product packaging for 1-Methylbicyclo[3.2.1]octane(Cat. No.:CAS No. 3673-75-4)

1-Methylbicyclo[3.2.1]octane

Cat. No.: B14166612
CAS No.: 3673-75-4
M. Wt: 124.22 g/mol
InChI Key: ZKPGBIKQLBHBIU-UHFFFAOYSA-N
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Description

1-Methylbicyclo[3.2.1]octane (CAS 3673-75-4) is a saturated hydrocarbon featuring the bicyclo[3.2.1]octane skeleton, a structure of significant interest in synthetic and medicinal chemistry . This compound serves as a versatile synthetic intermediate and a core scaffold for the development of novel bioactive molecules. The bicyclo[3.2.1]octane framework is a prominent structure in organic chemistry due to its presence in a wide range of natural products and its utility in complex molecule synthesis . Research into functionalized bicyclo[3.2.1]octanes highlights their importance as crucial intermediates, with applications spanning from methodology development to the total synthesis of complex targets . Furthermore, derivatives of the bicyclo[3.2.1]octane system have demonstrated substantial research value in neuropharmacology. For instance, structurally related 8-oxabicyclo[3.2.1]octanes have been synthesized and evaluated for their activity as monoamine transporter ligands, showing potent and selective binding profiles that are relevant for the study of the central nervous system . Other patented derivatives of bicyclo[3.2.1]octane carboxylic acid have been investigated for their anticonvulsant and antianoxic activities, underscoring the therapeutic potential of this structural class . The rigid, three-dimensional structure of this compound makes it a valuable template for constructing conformationally constrained analogs in structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B14166612 1-Methylbicyclo[3.2.1]octane CAS No. 3673-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3673-75-4

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-methylbicyclo[3.2.1]octane

InChI

InChI=1S/C9H16/c1-9-5-2-3-8(7-9)4-6-9/h8H,2-7H2,1H3

InChI Key

ZKPGBIKQLBHBIU-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)CC2

Origin of Product

United States

Nomenclature and Advanced Stereochemical Analysis of 1 Methylbicyclo 3.2.1 Octane and Its Derivatives

Systematic IUPAC Naming Conventions for Bicyclo[3.2.1]octane Frameworks

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming bicyclic compounds, ensuring that each distinct structure has a unique and unambiguous identifier. cas.org This system is based on the number of carbon atoms in the bridges connecting the two central 'bridgehead' carbons.

IUPAC Nomenclature of 1-Methylbicyclo[3.2.1]octane

The IUPAC name for a bicyclic compound is constructed from three main parts: the prefix "bicyclo," a bracketed section detailing the bridge lengths, and a suffix indicating the total number of carbon atoms in the skeleton. nih.gov

Prefix : The name begins with "bicyclo" to indicate a molecule with two rings sharing two common bridgehead atoms. nih.gov

Bridge Lengths : The two bridgehead carbons are connected by three paths or "bridges." The number of carbon atoms in each bridge (excluding the bridgehead atoms themselves) is counted. For the bicyclo[3.2.1]octane skeleton, these counts are 3, 2, and 1. These numbers are placed in square brackets in descending order, separated by periods: [3.2.1]. researchgate.netmdpi.com

Parent Alkane Name : The total number of carbons in the bicyclic system is the sum of the bridge lengths plus the two bridgehead carbons (3 + 2 + 1 + 2 = 8). The parent alkane is therefore "octane". acs.org

Substituents : Any substituent groups are named and numbered. In this compound, a methyl group is attached to a bridgehead carbon, designated as position 1. lboro.ac.uk

Combining these elements gives the full IUPAC name: This compound . chemspider.com

ComponentDescriptionExample Application
Prefix Indicates a bicyclic system with two shared bridgehead atoms.bicyclo
Brackets Contains the number of carbons in each of the three bridges, in descending order.[3.2.1]
Parent Name Alkane name corresponding to the total number of carbons in the bicyclic skeleton.octane
Substituent Name and locant of the attached group.1-Methyl
Full Name This compound

Locant and Stereodescriptor Application in Methylated Bicyclo[3.2.1]octanes

Assigning locants (numbers) to the carbon atoms of the bicyclo[3.2.1]octane framework follows a strict procedure to ensure consistency. mdpi.com

Numbering Initiation : Numbering begins at one of the two bridgehead carbons, which is assigned as C1.

Numbering Path : The numbering proceeds along the longest bridge to the second bridgehead carbon. mdpi.comacs.org In the bicyclo[3.2.1]octane system, this is the 3-carbon bridge (C2, C3, C4).

Continuing the Path : The second bridgehead is C5. Numbering then continues along the next-longest bridge, which is the 2-carbon bridge (C6, C7).

Final Bridge : The shortest, 1-carbon bridge is numbered last (C8).

For derivatives of this compound, stereodescriptors such as endo, exo, syn, and anti are used to describe the relative stereochemistry of substituents on the rings. qmul.ac.uk These descriptors are crucial for distinguishing between diastereomers.

endo / exo : These terms describe the orientation of substituents on the main bridges (the x and y bridges in bicyclo[x.y.z]alkane). A substituent is designated exo if it is oriented toward the shortest (z) bridge (the C8 bridge in this case). It is designated endo if it is oriented away from the shortest bridge. iupac.orgwikipedia.orgmasterorganicchemistry.com

syn / anti : These terms are used for substituents on the shortest (z) bridge itself. A substituent at C8 is syn if it points toward the longest (x) bridge (the C2-C3-C4 bridge). It is anti if it points away from the longest bridge. iupac.orgwikipedia.org

These descriptors are cited at the beginning of the compound's name, along with the locant of the substituent they describe. For example, a hypothetical derivative could be named exo-2-chlorobicyclo[3.2.1]octane.

Principles of Stereoisomerism in Bridged Bicyclic Systems

The rigid structure of this compound and its derivatives leads to various forms of stereoisomerism. The presence of chiral centers means that these molecules can exist as non-superimposable mirror images (enantiomers) or as stereoisomers that are not mirror images (diastereomers).

Enantiomeric and Diastereomeric Relationships in this compound Derivatives

The introduction of substituents onto the bicyclo[3.2.1]octane skeleton can create one or more chiral centers, leading to the formation of stereoisomers. researchgate.net

Enantiomers : If a derivative of this compound is chiral and not a meso compound, it will have a non-superimposable mirror image, its enantiomer. masterorganicchemistry.comquora.com An enantiomeric pair has identical physical properties (melting point, boiling point, solubility) except for the direction in which they rotate plane-polarized light. nih.gov Unless synthesized from an enantiomerically pure starting material, these compounds often form as a racemic mixture of two enantiomers. rsc.org

Diastereomers : When a derivative has two or more chiral centers, diastereomers are possible. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com For example, a disubstituted bicyclo[3.2.1]octane can have substituents in endo or exo positions, creating diastereomeric relationships. Unlike enantiomers, diastereomers have different physical properties and can be separated by techniques like chromatography or crystallization. google.com The stereoselective synthesis of specific diastereomers, such as exclusively trans-diastereomers or single diastereomers in domino reactions, is a significant challenge and area of research in organic chemistry. researchgate.netlboro.ac.uk

Stereoisomer TypeRelationshipKey Differentiating PropertyExample in Bicyclo[3.2.1]octane System
Enantiomers Non-superimposable mirror images. masterorganicchemistry.comOpposite rotation of plane-polarized light. quora.com(1R,5S)-1-Methylbicyclo[3.2.1]octane and (1S,5R)-1-Methylbicyclo[3.2.1]octane.
Diastereomers Stereoisomers that are not mirror images. masterorganicchemistry.comDifferent physical properties (e.g., melting point, boiling point, solubility). nih.govexo-2-Hydroxybicyclo[3.2.1]octane and endo-2-Hydroxybicyclo[3.2.1]octane. mdpi.com

Absolute and Relative Configuration Assignment (e.g., R/S, endo/exo, syn/anti)

To unambiguously describe a specific stereoisomer, its configuration must be assigned.

Absolute Configuration (R/S) : The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. masterorganicchemistry.com This involves prioritizing the four groups attached to the chiral center based on atomic number. chadsprep.com For complex structures like bicyclic systems, this can involve creating digraphs to trace paths and break ties between similar substituents. stackexchange.com The designation of all chiral centers in a molecule (e.g., (1R,2S,5R)-...) defines its absolute configuration. masterorganicchemistry.com

Relative Configuration (endo/exo, syn/anti) : As described in section 2.1.2, these terms define the relative orientation of substituents to the bridges of the bicyclic system. qmul.ac.ukqmul.ac.uk They are essential for distinguishing between diastereomers and are widely used in general nomenclature. iupac.orgmasterorganicchemistry.com For Preferred IUPAC Names (PINs), CIP stereodescriptors (R/S) are used to specify each stereogenic unit. qmul.ac.ukiupac.org

Impact of Chiral Centers on Chemical Behavior

Chirality is a fundamental property that profoundly influences the behavior of molecules, particularly in chiral environments such as biological systems. acs.orgnih.gov

Reactivity and Stereoselectivity : The fixed, three-dimensional arrangement of atoms in chiral bicyclo[3.2.1]octane derivatives dictates how they interact with other reagents. The presence of bulky groups in an exo or endo position can sterically hinder or facilitate attack from a particular face of the molecule, leading to highly stereoselective reactions. acs.org The strain and electronic properties associated with the bicyclic framework also contribute to its reactivity. acs.org

Biological Activity : Since enzymes, receptors, and other biological macromolecules are themselves chiral, they often interact differently with the two enantiomers of a chiral drug or molecule. quora.comnih.gov One enantiomer (the eutomer) may exhibit strong biological activity, while the other (the distomer) may be less active, inactive, or even cause adverse effects. nih.gov The rigid, sp3-rich scaffold of bicyclic compounds like those based on the bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane frameworks is a valuable feature in medicinal chemistry, and the synthesis of specific chiral variants is crucial for developing new therapeutic agents. rsc.orgnih.gov

Advanced Synthetic Methodologies for 1 Methylbicyclo 3.2.1 Octane and Analogues

Strategic Approaches to the Bicyclo[3.2.1]octane Ring System Construction

The assembly of the bicyclo[3.2.1]octane core can be achieved through a variety of strategic approaches, including pericyclic reactions, cycloadditions, and cascade processes. These methods offer powerful tools for controlling stereochemistry and introducing functional group diversity.

Pericyclic and Cycloaddition Reactions

Pericyclic and cycloaddition reactions are powerful methods for the construction of cyclic and bicyclic systems in a single step, often with high stereocontrol.

The intramolecular Diels-Alder (IMDA) reaction is a robust strategy for the synthesis of polycyclic systems, including the bicyclo[3.2.1]octane framework. uh.edu This reaction involves the [4+2] cycloaddition of a diene and a dienophile that are tethered within the same molecule. A notable application of this strategy is the conversion of the monoterpene (R)-carvone into enantiopure bicyclo[3.2.1]octane systems. mdpi.com The key step in this transformation is the IMDA reaction of a 5-vinyl-1,3-cyclohexadiene intermediate. mdpi.com

Heating a toluene (B28343) solution of the silyl (B83357) enol ether derived from carvone, which contains the 5-vinyl-1,3-cyclohexadiene moiety, in a sealed ampoule at 190 °C results in the formation of a tricyclo[3.2.1.0²⁷]oct-3-ene system in 80% yield. mdpi.com Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this tricyclic intermediate furnishes the desired bicyclo[3.2.1]octane framework. mdpi.com This approach highlights the utility of the IMDA reaction in setting up the core structure, which can then be further elaborated. mdpi.com In some cases, rearrangements can occur during reactions intended to form other bicyclic systems, leading to the bicyclo[3.2.1]octane structure. researchgate.netresearchgate.net

Table 1: Intramolecular Diels-Alder Reaction for Bicyclo[3.2.1]octane Synthesis

Starting Material Reaction Conditions Intermediate Product Yield

A powerful and modern approach to the bicyclo[3.2.1]octane skeleton involves an electrochemical oxidative dearomatization-induced (ODI) [5+2] cycloaddition/pinacol (B44631) rearrangement cascade. nih.govacs.orgacs.orgsci-hub.se This metal- and hypervalent iodine reagent-free method offers a rapid assembly of diversely functionalized bicyclo[3.2.1]octanes from readily available vinylphenols, ethynylphenols, and allenylphenols. nih.govacs.orgacs.orgsci-hub.se

The reaction is initiated by the anodic oxidation of a vinylphenol, which generates a phenoxy cation in situ. acs.orgsci-hub.se This cation then undergoes an intramolecular [5+2] cycloaddition with the tethered olefin. acs.orgsci-hub.se The resulting intermediate then undergoes a pinacol rearrangement to furnish the bicyclo[3.2.1]octane framework. nih.govacs.org This electrosynthetic method demonstrates excellent tolerance for a variety of substrates and provides the products in good to excellent yields (41–95%) and with high diastereoselectivity (up to >20:1 dr). nih.govacs.orgacs.orgsci-hub.se The protocol has also been shown to be scalable to gram amounts, highlighting its potential for application in the synthesis of complex natural products. nih.govacs.org

Table 2: Electrochemical ODI-[5+2] Cascade for Bicyclo[3.2.1]octane Synthesis

Substrate Type Key Steps Yield Range Diastereomeric Ratio (dr)
Vinylphenols Electrochemical Oxidative Dearomatization, [5+2] Cycloaddition, Pinacol Rearrangement 41-95% up to >20:1
Ethynylphenols Electrochemical Oxidative Dearomatization, [5+2] Cycloaddition, Pinacol Rearrangement 41-95% up to >20:1

A synthetic route to the bicyclo[3.2.1]octane ring system can be achieved through the intramolecular [2+2] photocycloaddition of enol esters derived from 4-prop-2-enylcyclopentane-1,3-diones. rsc.orgpsu.edu Irradiation of a mixture of the enol acetates in n-hexane using a medium-pressure lamp leads to the formation of 6-acetoxytricyclo[3.2.1.0³⁶]octan-2-ones in high yields (>70%). rsc.orgpsu.edu

These tricyclic adducts are formed through a regioselective intramolecular cycloaddition of the 5-prop-2-enyl enol acetate (B1210297) isomer. rsc.org The subsequent fragmentation of this tricyclic system, either directly with potassium hydroxide (B78521) in ethanol (B145695) or via the corresponding acetoxy-mesylates, provides a facile route to a range of substituted bicyclo[3.2.1]octane ring systems. rsc.orgpsu.edu For instance, irradiation of enol acetates with a methyl substituent at C-2 can lead to 3-acetoxytricyclo[3.2.1.0³⁶]octan-7-one adducts, which can also be elaborated to bicyclo[3.2.1]octenones. rsc.org

Table 3: Intramolecular Photocycloaddition for Bicyclo[3.2.1]octane Synthesis

Starting Material Reaction Conditions Intermediate Key Transformation Yield

Cascade and Tandem Processes for Bridged System Assembly

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical approach to complex molecular architectures like the bicyclo[3.2.1]octane system.

The organocatalytic domino Michael-aldol annulation is a highly effective strategy for the enantioselective synthesis of densely functionalized bicyclo[3.2.1]octanes. acs.orgnih.gov This reaction typically involves the reaction of a cyclic 1,3-dicarbonyl compound with a β,γ-unsaturated α-ketoester or a similar Michael acceptor, catalyzed by a chiral amine. acs.orgnih.govmdpi.com This methodology allows for the construction of bicyclo[3.2.1]octane derivatives with up to four stereogenic centers, including two quaternary carbons, in a single step. acs.orgnih.gov

The reaction tolerates a wide variety of substituents on both the β,γ-unsaturated 1,2-ketoesters and the cyclic 1,3-ketoesters. acs.orgnih.gov The resulting bicyclo[3.2.1]octanes are obtained in good yields, ranging from 53% to 98%, with diastereoselectivities from 1:1 to 5:1 dr, and high enantioselectivities, with enantiomeric excesses up to 95:5 ee. acs.orgnih.gov The choice of organocatalyst and reaction conditions is crucial for achieving high stereocontrol. mdpi.com This powerful domino reaction provides a direct and efficient route to chiral, poly-substituted bicyclo[3.2.1]octane scaffolds, which are valuable building blocks in organic synthesis. acs.orgnih.govmdpi.com

Table 4: Organocatalytic Domino Michael-Aldol Annulation for Bicyclo[3.2.1]octane Synthesis

Reactant 1 Reactant 2 Catalyst Type Yield Range Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Cyclic 1,3-ketoesters β,γ-Unsaturated 1,2-ketoesters Chiral amine 53-98% 1:1 to 5:1 up to 95:5
Cyclic 1,3-ketoesters β,γ-Unsaturated amides Chiral amine Good >20/1 up to 73%

Mechanistic Investigations of Reactions Involving 1 Methylbicyclo 3.2.1 Octane Systems

Unraveling Complex Reaction Pathways in Bicyclo[3.2.1]octane Formation

The construction of the bicyclo[3.2.1]octane skeleton is rarely a simple, single-step process. Chemists have developed and studied multi-step, one-pot sequences that efficiently build the complex framework from simpler acyclic or cyclic precursors. These pathways often involve a cascade of reactions where the product of one step becomes the substrate for the next.

One prominent strategy is the domino Michael-Aldol reaction. nih.gov For instance, the reaction between a cyclic 1,3-ketoester and a β,γ-unsaturated amide can be catalyzed by an organocatalyst to yield highly substituted bicyclo[3.2.1]octanes. mdpi.com Similarly, reacting 1,4-cyclohexanedione (B43130) with nitroalkenes through a domino Michael-Henry process affords bicyclo[3.2.1]octane derivatives with four new stereocenters in a single operation. nih.gov

Acid-promoted rearrangements represent another complex pathway. mdpi.com For example, treatment of specific unsaturated bicyclo[2.2.2]octane systems with acid can induce a skeletal rearrangement to furnish the thermodynamically more stable bicyclo[3.2.1]octane core. mdpi.com This transformation is particularly relevant in the synthesis of tetracyclic diterpenoids like stemodane and aphidicolane. mdpi.com

A disproportionation-inspired strategy has also been developed, where allylic alcohols undergo an iodine-induced cyclization and oxidation. dicp.ac.cn Mechanistic studies revealed that this process involves the in-situ formation of a diene and an enone from the starting alcohol, which then participate in a cross-coupling reaction to form the bicyclic product. dicp.ac.cn This convergent disproportionation avoids the formation of byproducts typical of traditional disproportionation reactions. dicp.ac.cn

Key Strategies for Bicyclo[3.2.1]octane Formation

Reaction TypeStarting MaterialsKey TransformationReference
Domino Michael-Henry1,4-Cyclohexanedione, NitroalkenesSequential conjugate addition and intramolecular aldol (B89426) reaction. nih.gov
Skeletal Rearrangement1-Methyl-6-hydroxybicyclo[2.2.2]octan-2-oneAcid-catalyzed rearrangement to a 4-methylbicyclo[3.2.1]oct-3-en-6-one. mdpi.com
Iodine-Induced CyclizationAllylic AlcoholsIn-situ generation of diene and enone intermediates followed by cyclization. dicp.ac.cn
Intramolecular Diels-Alderα,β-Unsaturated Ketone derived TrimethylsilyletherThermal cyclization of a silylenolether derivative. mdpi.com

Role of Electron Transfer and Free Radical Intermediates

While many syntheses of bicyclo[3.2.1]octane systems proceed through ionic intermediates, several mechanistic pathways involve electron transfer and the formation of free radicals. These pathways offer alternative modes of cyclization and functionalization.

In the iodine-induced synthesis of bicyclo[3.2.1]octanes from allylic alcohols, experimental evidence points to a free radical process for the key intramolecular ring-closure. dicp.ac.cn The proposed mechanism involves the formation of an iodohydrin radical intermediate, which then undergoes an intramolecular radical addition to form the bicyclic system. dicp.ac.cn This is followed by the elimination of hydrogen iodide to yield the final product. dicp.ac.cn The involvement of radicals is supported by experiments showing that radical terminators can inhibit the reaction. dicp.ac.cn

Transannular radical cyclizations have also been employed to form the bicyclo[3.2.1]octane skeleton. rsc.org In these reactions, a radical generated on one side of a medium-sized ring can attack an unsaturated bond on the other side of the ring, leading to the formation of a bridged bicyclic structure. The chemistry of nitrogen-centered radicals has also been applied in the synthesis of related nitrogen-containing heterocycles like 2-azabicyclo[3.2.1]octanes, demonstrating the utility of radical intermediates in constructing these complex scaffolds. researchgate.net

Carbocation Rearrangements (e.g., Wagner-Meerwein, 1,2-Hydride/Alkyl Shifts)

Carbocation rearrangements are fundamental to many synthetic routes toward 1-methylbicyclo[3.2.1]octane and its derivatives. These rearrangements allow for the construction of the target skeleton from other, more easily accessible bicyclic or tricyclic systems. The driving force is typically the formation of a more stable carbocation, such as the conversion of a secondary carbocation to a tertiary one. libretexts.orglibretexts.org

A classic example is the rearrangement of bicyclo[2.2.2]octane systems. mdpi.com The solvolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate leads to products that can only be explained by a 1,3-hydride shift within the bicyclo[3.2.1]octane cation. gla.ac.uk More directly, acid treatment of a 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one derivative generates a secondary carbocation that undergoes a Wagner-Meerwein type rearrangement, involving a 1,2-alkyl shift, to expand the ring system and form the more stable tertiary carbocation of the bicyclo[3.2.1]octane framework. researchgate.netmdpi.com

These rearrangements are defined as the movement of a group from one atom to an adjacent atom. wikipedia.org

1,2-Hydride Shift: A hydrogen atom moves with its pair of bonding electrons to an adjacent carbocation center. libretexts.org

1,2-Alkyl Shift: An alkyl group migrates in a similar fashion. This is crucial in reactions like the formation of this compound systems, where a methyl group shift can lead to the desired bridgehead substitution. libretexts.orgyoutube.com

These shifts are not random; they occur specifically to relieve strain or to move from a less stable carbocation (e.g., primary, secondary) to a more stable one (e.g., tertiary, resonance-stabilized). libretexts.orglibretexts.org The interconversion of diterpene skeletons, such as the biogenetic relationship between ent-kaurane and ent-beyerane, is also proposed to proceed through such cationic intermediates and subsequent rearrangements. researchgate.net

Examples of Carbocation Rearrangements in Bicyclic Systems

Precursor SystemType of ShiftResulting SystemDriving ForceReference
Bicyclo[2.2.2]octyl cationWagner-Meerwein (1,2-Alkyl Shift)Bicyclo[3.2.1]octyl cationFormation of a more stable tertiary carbocation. mdpi.com
exo-Bicyclo[3.2.1]octyl cation1,3-Hydride ShiftRearranged Bicyclo[3.2.1]octyl cationAccess to different substitution patterns. gla.ac.uk
3,3-Dimethyl-1-butene + HBr1,2-Alkyl (Methyl) ShiftRearranged tertiary carbocationConversion of secondary to tertiary carbocation. libretexts.org

Detailed Analysis of Catalytic Cycles in Organocatalysis and Metal Catalysis

Catalysis provides a powerful tool for the efficient and often stereoselective synthesis of bicyclo[3.2.1]octane systems. Both organocatalysis and transition metal catalysis have been successfully applied, each operating through distinct mechanistic cycles.

Organocatalysis: Organocatalytic domino reactions are particularly effective. semanticscholar.org A well-studied example is the domino Michael-Aldol reaction to form bicyclo[3.2.1]octanes. nih.govmdpi.com In a typical cycle using a bifunctional thiourea-tertiary amine catalyst, the catalyst first activates the 1,3-ketoester substrate through hydrogen bonding, increasing the acidity of its α-proton. The tertiary amine moiety of the catalyst then deprotonates the ketoester to form a nucleophilic enolate. This enolate attacks the β,γ-unsaturated ester (the Michael acceptor), which is also activated by the thiourea (B124793) group. This Michael addition creates a new enolate intermediate, which is held in proximity to the ester's carbonyl group by the catalyst. An intramolecular aldol reaction then occurs, closing the ring to form the bicyclo[3.2.1]octane framework. Finally, protonation releases the product and regenerates the catalyst for the next cycle. nih.govsemanticscholar.org

Metal Catalysis: Transition metals like palladium, scandium, and rhenium have been used to construct the bicyclo[3.2.1]octane core. dicp.ac.cnrsc.orgthieme-connect.com A scandium-catalyzed process involves an initial Diels-Alder reaction between a diene and an enone, followed by an intramolecular oxidative cyclization to give the final product. dicp.ac.cn

Palladium catalysis is also prominent. For example, an asymmetric tandem Heck/carbonylation reaction can desymmetrize cyclopentene (B43876) derivatives to yield chiral bicyclo[3.2.1]octanes. researchgate.net A proposed catalytic cycle for a palladium-catalyzed intramolecular alkene-alkyne coupling begins with the coordination of the Pd(0) catalyst to the alkyne of an alkyne-tethered cyclopentene. This is followed by oxidative addition to form a palladacyclopentene intermediate. Subsequent migratory insertion of the tethered alkene into a Pd-C bond forms the bicyclo[3.2.1]octane skeleton as part of a larger organopalladium species. Finally, β-hydride elimination regenerates the Pd(0) catalyst and releases the bicyclo[3.2.1]octadiene product. researchgate.net

Conformational Landscape and Dynamics of Bicyclo 3.2.1 Octane and 1 Methylbicyclo 3.2.1 Octane

Fundamental Principles of Conformational Analysis in Bridged Bicyclic Rings

Bridged bicyclic ring systems are molecules containing two rings that share two non-adjacent carbon atoms, known as bridgehead carbons. uci.edu These bridgeheads are connected by three bridges of varying lengths. uci.edu In the case of bicyclo[3.2.1]octane, the bridges consist of three, two, and one carbon atom(s), respectively.

Unlike monocyclic or fused bicyclic systems (such as decalin) which can exhibit significant flexibility, bridged bicyclic compounds are characterized by their inherent rigidity. uci.edu This structural rigidity arises because the bridges lock the ring system, severely restricting the puckering and rotational motions that allow for conformational interconversion. The presence of the bridge prevents the rings from flipping as a simple cyclohexane ring would. Consequently, these molecules are often held in a single, or a very limited number of, low-energy conformations.

The conformational analysis of these systems involves identifying the most stable arrangements by evaluating various forms of strain. These include:

Angle Strain (Baeyer Strain): Deviation of bond angles from the ideal tetrahedral angle of 109.5°.

Torsional Strain (Pitzer Strain): Eclipsing interactions between bonds on adjacent atoms.

Steric Strain (Van der Waals Strain): Repulsive interactions between non-bonded atoms that are forced into close proximity.

The most stable conformer of a bridged bicyclic molecule is the one that minimizes the sum of these strains. Computational methods are frequently employed to calculate the energies of different possible conformations and identify the global minimum on the potential energy surface.

Identification and Characterization of Low-Energy Conformers

The bicyclo[3.2.1]octane framework is composed of a six-membered ring and a five-membered ring, which together also form a seven-membered ring. The conformation is defined by the arrangement of these rings. Computational studies have identified several key low-energy conformers for this system.

The most stable conformation for substituted bicyclo[3.2.1]octane systems is consistently found to be the Boat-Chair form. ucl.ac.uk In this arrangement, the seven-membered ring adopts a boat-like shape while the six-membered ring is in a chair conformation. This structure is considered the global minimum as it effectively minimizes steric and torsional strain. Quantum mechanics calculations have confirmed the stability of this conformer. rsc.org

Other higher-energy conformers include the Chair-Boat and the Twistboat-Twistboat. ucl.ac.uk The energy difference between these forms and the ground-state Boat-Chair conformation provides insight into the molecule's conformational dynamics. A significant energy penalty is associated with adopting these less stable shapes. ucl.ac.uk For instance, computational analyses on a series of bicyclo[3.2.1]octane derivatives showed the Chair-Boat conformation to be between 10.0 and 35.6 kJ/mol higher in energy than the Boat-Chair ground state. ucl.ac.uk

For 1-methylbicyclo[3.2.1]octane, the same fundamental conformers are expected. However, the presence of the methyl group at a bridgehead position introduces additional steric interactions that can subtly influence the geometry and relative energies of these conformers, a topic explored in the following section.

Table 1: Calculated Conformational Energies for Substituted Bicyclo[3.2.1]octane Scaffolds
ConformationRelative Energy Penalty (kJ/mol)
Boat-Chair0 (Most Stable)
Chair-Boat10.0 - 35.6
Twistboat-Twistboat19.2 - 27.7

Data derived from OPLS3 force field calculations on various bicyclo[3.2.1]octane derivatives, showing the energy penalty relative to the most stable Boat-Chair conformer. ucl.ac.uk

Steric and Electronic Effects of Methyl Substitution on Conformation

The introduction of a methyl group at the C1 bridgehead position in this compound has significant stereochemical consequences. Bridgehead substituents are sterically demanding due to their fixed position within the rigid bicyclic framework.

The primary effect of the 1-methyl group is the introduction of steric strain through van der Waals repulsions with nearby hydrogen atoms. In the preferred Boat-Chair conformation of the bicyclo[3.2.1]octane skeleton, the C1 bridgehead is in close proximity to the methylene (B1212753) hydrogens at C2, C7 (on the two-carbon bridge), and C8 (on the one-carbon bridge). The methyl group introduces unfavorable interactions, particularly with the endo-hydrogen on C7 and one of the hydrogens on C8. This increased steric repulsion can lead to slight distortions in the bicyclic framework, such as a minor flattening of the rings, to relieve the strain. kyoto-u.ac.jp

Comparative Conformational Studies with Related Bicyclic and Polycyclic Systems

The conformational properties of bicyclo[3.2.1]octane are best understood when compared with other related bridged ring systems.

Bicyclo[2.2.2]octane: This highly symmetrical molecule consists of three two-carbon bridges. It is slightly less stable than bicyclo[3.2.1]octane, with a calculated energy difference of approximately 0.70 kcal/mol (about 2.9 kJ/mol). atlantis-press.com The increased stability of the bicyclo[3.2.1]octane skeleton arises from its ability to adopt the relatively low-strain Boat-Chair conformation, which provides more favorable bond angles and reduced torsional strain compared to the more constrained bicyclo[2.2.2]octane system.

Bicyclo[2.2.1]heptane (Norbornane): The low-energy conformation of bicyclo[3.2.1]octane is considered to be similar to that of norbornane. uci.edu Both are rigid systems, but the larger ring sizes within bicyclo[3.2.1]octane (a six-membered and a five-membered ring) allow for slightly more flexibility and less inherent angle strain compared to the two five-membered rings of norbornane.

Bicyclo[3.3.1]nonane: This system provides a stark contrast. Unlike the structurally related and more rigid bicyclo[3.2.1]octane, the bicyclo[3.3.1]nonane skeleton, with its two six-membered rings, can exist in several possible conformations, including a twin-chair, a boat-chair, and a twin-boat. rsc.org The larger bridges afford it significantly more conformational freedom than is available to the bicyclo[3.2.1]octane system.

This comparative analysis highlights that the specific combination of bridge lengths in bicyclo[3.2.1]octane results in a unique balance of rigidity and stability, placing it in a distinct position among common bicyclic frameworks.

Computational Chemistry and Theoretical Modeling of 1 Methylbicyclo 3.2.1 Octane

Density Functional Theory (DFT) Applications in Mechanistic and Energetic Studies

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the mechanisms and energetics of chemical reactions due to its balance of accuracy and computational cost. mdpi.com For bicyclic systems like 1-Methylbicyclo[3.2.1]octane, DFT is instrumental in exploring reaction pathways, transition states, and the thermodynamic stability of isomers and intermediates.

Research on related bicyclo[3.2.1]octane derivatives demonstrates the power of this approach. For instance, DFT calculations at the B3LYP/6-31G(d) level have been used to assess the feasibility of rearrangement mechanisms, such as the conversion of diazabicyclo[3.2.1]octanes to diazabicyclo[2.2.2]octanes. vulcanchem.comacs.org Such studies calculate the energies of intermediates and transition states to determine the most likely reaction pathway. In the context of this compound, DFT could be employed to study carbocationic rearrangements, which are common in bicyclic systems. nih.gov The bridgehead methyl group would significantly influence the stability of any adjacent carbocation, a factor that DFT calculations can quantify precisely.

Furthermore, DFT is used to elucidate the origins of stereoselectivity in reactions that form bicyclo[3.2.1]octane skeletons. researchgate.net By modeling the transition states leading to different stereoisomers, researchers can understand why one product is favored over another. Theoretical calculations on transition states have been carried out to reveal the origins of excellent stereoselectivities in organocatalytic domino reactions that produce these bicyclic structures. researchgate.net

Table 1: Representative DFT Applications in Bicyclo[3.2.1]octane Systems

Application Area Specific Study Computational Method Key Finding Reference
Reaction Mechanism Rearrangement of diazabicyclo[3.2.1]octane B3LYP/6-31G(d) Assessed the feasibility and reversibility of the rearrangement to a diazabicyclo[2.2.2]octane system. vulcanchem.comacs.org
Stereoselectivity Organocatalytic domino Michael-Henry reaction DFT Revealed the origins of high enantio- and diastereoselectivities by modeling transition states. researchgate.net

| Energetics | Stability of high-energy materials | Dispersion-corrected DFT | Examined structural changes and phase transitions under pressure. | mdpi.com |

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling

While the bicyclo[3.2.1]octane framework is rigid, it is not static. It possesses conformational flexibility that can be explored using Molecular Dynamics (MD) and Monte Carlo (MC) simulations. github.ionih.gov These methods are essential for understanding the dynamic behavior of molecules at finite temperatures, accounting for entropic effects that are not captured by static calculations at 0 K. github.io

Molecular Dynamics (MD) simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. uantwerpen.beyoutube.com For this compound, an MD simulation would reveal the accessible conformations, the energy barriers between them, and the characteristic timescales of motions like ring puckering or the rotation of the methyl group. This provides a dynamic picture of the molecule's structural landscape.

Monte Carlo (MC) simulations, in contrast, use stochastic methods to generate an ensemble of molecular configurations. wustl.edu By applying random perturbations to the molecule's geometry and using criteria like the Metropolis algorithm to accept or reject new configurations, MC simulations can efficiently sample the conformational space to determine the most probable, low-energy structures. youtube.comwustl.edu

For a molecule like this compound, these simulations can identify the preferred conformations of the seven-membered ring (e.g., chair-like) and the orientation of the methyl group, providing a statistical distribution of the geometries the molecule is likely to adopt in solution or the gas phase. vulcanchem.com

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, which can be crucial for structure elucidation. Quantum chemical calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman.

For instance, the 13C NMR spectra of a series of bicyclo[3.2.1]octanols have been determined experimentally to examine the shielding effects of substituents. cdnsciencepub.com Computational methods, particularly DFT, can complement such studies by calculating the NMR chemical shifts for a proposed structure. By comparing the calculated spectrum with the experimental one, the structure and stereochemistry can be confirmed. For this compound, calculations could predict the chemical shifts for its 9 carbon atoms and 16 hydrogen atoms, accounting for the specific electronic environment created by the bicyclic framework and the bridgehead methyl group.

Similarly, DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to peaks in its IR and Raman spectra. Analysis of the computed vibrational modes allows for the assignment of each peak to a specific molecular motion (e.g., C-H stretching, ring deformation). This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret. Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, corresponding to UV-Vis spectra. researchgate.net

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Bicyclic System

Nucleus Predicted Chemical Shift (ppm) for Bicyclo[2.2.1]heptan-2-one* Experimental Chemical Shift (ppm) for Bicyclo[2.2.1]heptan-2-one*
C1 58.2 57.1
C2 218.5 217.3
C3 43.1 42.5
C4 35.9 35.4
C5 27.5 27.0
C6 24.1 23.6
C7 37.8 37.3

*Data is illustrative for a related bicyclic ketone, demonstrating the typical accuracy of DFT predictions for NMR shifts. Specific data for this compound would require dedicated calculations.

Quantum Chemical Approaches to Reactivity and Selectivity Prediction

Quantum chemical methods provide profound insights into the reactivity and selectivity of molecules by analyzing their electronic structure. nih.gov For this compound, these approaches can predict how the molecule will behave in a chemical reaction.

One common technique is the analysis of Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. researchgate.net By examining the FMOs of this compound, one can predict the most likely sites for reactions like oxidation, reduction, or addition.

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) . The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This map serves as a guide for predicting how this compound would interact with other reagents.

Furthermore, DFT can be used to calculate reactivity indices, such as Fukui functions, which quantify the change in electron density at a specific point when an electron is added or removed. mdpi.com This provides a more quantitative measure of local reactivity and can be used to predict the regioselectivity of reactions like cycloadditions, as has been demonstrated for related diazabicyclo[3.2.1]octane systems. acs.org The presence of the electron-donating methyl group at the C1 bridgehead position is expected to influence the electronic distribution and steric accessibility across the bicyclic scaffold, thereby directing the outcome of chemical reactions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylbicyclo[3.2.1]octane Structures

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-Methylbicyclo[3.2.1]octane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and spatial relationships of atoms. For complex bicyclic systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often required for unambiguous assignment. researchgate.net

Proton NMR (¹H NMR) reveals the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum would consist of a complex series of multiplets in the alkane region (typically 0.8-2.2 ppm). The methyl group protons would likely appear as a singlet, as they are attached to a quaternary carbon (C1) and have no adjacent protons to couple with. The bridgehead protons and the methylene (B1212753) protons on the three bridges (-CH₂-, -CH₂CH₂-, and -CH₂CH₂CH₂-) would show complex splitting patterns due to geminal and vicinal coupling. Detailed analysis of these coupling constants (J-values) helps in assigning the specific protons and deducing their stereochemical relationships. In related bicyclo[3.2.1]octane derivatives, proton signals are observed across a broad range, with bridgehead and methylene protons showing characteristic complex multiplets. orgsyn.org

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Since this compound is a saturated alkane, all carbons are sp³ hybridized. The spectrum would display nine distinct signals corresponding to the nine carbon atoms. The quaternary bridgehead carbon (C1) bonded to the methyl group would appear at a characteristic chemical shift. The other bridgehead carbon, the methyl carbon, and the six methylene carbons of the bicyclic system would each give a unique signal. Spectral data from related compounds, such as 2-methylbicyclo[3.2.1]octane and various bicyclic ketones, are used to predict the approximate chemical shifts. researchgate.netnih.gov For example, studies on substituted bicyclo[3.2.1]octanes provide a basis for assigning the carbon signals in the parent structure. researchgate.net

Table 1: Predicted ¹³C and ¹H NMR Data for this compound

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
1 (C) 35-45 - -
2 (CH₂) 30-40 1.2-1.8 m
3 (CH₂) 20-30 1.2-1.8 m
4 (CH₂) 30-40 1.2-1.8 m
5 (CH) 30-40 1.5-2.2 m
6 (CH₂) 25-35 1.2-1.8 m
7 (CH₂) 25-35 1.2-1.8 m
8 (CH₂) 35-45 1.2-1.8 m
1-CH₃ 15-25 0.8-1.2 s

Note: These are estimated values based on general principles and data from related structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the complex spectra of bicyclic molecules.

COSY experiments would establish the ¹H-¹H coupling networks, confirming which protons are adjacent to each other and tracing the connectivity through the carbon skeleton.

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the quaternary carbon (C1) and confirming the position of the methyl group by showing a correlation from the methyl protons to the C1, C2, C5, and C8 carbons. The use of these techniques has been demonstrated in the structural elucidation of numerous complex natural products containing the bicyclo[3.2.1]octane framework. nih.govacs.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) provides the molecular weight and elemental formula of a compound. For this compound (C₉H₁₆), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 124.1252. nih.gov GC-MS analysis has been used to identify this compound as a component in essential oil extracts. researchgate.net

The fragmentation pattern is characteristic of saturated bicyclic alkanes. The fragmentation of the molecular ion typically involves the loss of alkyl radicals. Common fragmentation pathways for alkanes include the loss of methyl (CH₃•, M-15), ethyl (C₂H₅•, M-29), and larger alkyl fragments, leading to a series of cluster peaks separated by 14 mass units (CH₂). nist.gov The base peak in the spectrum of the related 2-methylbicyclo[3.2.1]octane is often observed at m/z values corresponding to stable carbocation fragments resulting from the cleavage of C-C bonds within the ring structure. nih.govnist.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Identity Notes
124 [C₉H₁₆]⁺ Molecular Ion (M⁺)
109 [M - CH₃]⁺ Loss of a methyl group
95 [M - C₂H₅]⁺ Loss of an ethyl group
81 [M - C₃H₇]⁺ Loss of a propyl group
67 [M - C₄H₉]⁺ Loss of a butyl group

Note: Relative intensities depend on instrument conditions and the stability of the resulting fragment ions.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. As this compound is a saturated alkane, its IR spectrum is relatively simple and dominated by C-H and C-C bond vibrations.

C-H Stretching: Strong, sharp absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in methyl (-CH₃) and methylene (-CH₂) groups. docbrown.infolibretexts.org

C-H Bending: Absorptions corresponding to C-H bending (scissoring) vibrations for CH₂ groups are typically found around 1450-1470 cm⁻¹. Methyl C-H bending vibrations appear around 1375 cm⁻¹. docbrown.infolibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
2850-2960 C(sp³)-H Stretch Strong
1450-1470 CH₂ Bend (Scissoring) Medium
~1375 CH₃ Bend Medium-Weak

X-ray Crystallography for Solid-State Absolute Structure Determination

These studies reveal key structural features of the bicyclo[3.2.1]octane system. The six-membered ring typically adopts a distorted chair conformation, while the five-membered ring can exist in either a half-chair or an envelope conformation. rsc.org The determination of the crystal structure for a molecule like this compound would require obtaining a suitable single crystal, which can be challenging for a low-melting, volatile alkane. However, if obtained, the analysis would provide unequivocal proof of its structure and conformation in the solid state. nih.govresearchgate.net

Synthetic Utility and Applications of Bicyclo 3.2.1 Octane Scaffolds in Advanced Organic Synthesis

Core Structures in Natural Product Total Synthesis

Integration of Bicyclo[3.2.1]octane into Diterpenoid Frameworks (e.g., Grayananes, Kauranoids)

Diterpenoids represent a vast and structurally diverse class of natural products, many of which possess potent biological activities. Within this class, the grayanane and kauranoid families are distinguished by their intricate polycyclic skeletons, which prominently feature the bicyclo[3.2.1]octane unit.

Kauranoids: These tetracyclic diterpenes contain a characteristic perhydrophenanthrene core fused to a cyclopentane (B165970) ring. The C and D rings of the kauranoid skeleton together form a classic bicyclo[3.2.1]octane system. Synthetic routes toward kauranoids, such as the synthesis of Glaucocalyxin A , often prioritize the early and stereocontrolled formation of this bridged system. This is frequently accomplished through powerful cyclization reactions, such as intramolecular aldol (B89426) condensations or radical cyclizations, where a pre-organized precursor is induced to form the requisite bridged structure.

Grayananes: The grayanane framework is a more complex tetracyclic system (5/7/6/5 ring system) where the A and B rings are fused to form a bicyclo[3.2.1]octane core. The synthesis of grayanotoxins, like Rhodojaponin III , presents a formidable challenge due to the strained seven-membered B-ring. Successful synthetic strategies often hinge on a key transformation that establishes the bicyclo[3.2.1]octane unit, such as a transannular cyclization or a ring-expansion of a more readily accessible bicyclic precursor. The presence of substituents, such as the angular methyl group found in 1-Methylbicyclo[3.2.1]octane analogues, is critical for mimicking the natural terpenoid structure and is typically installed with high stereocontrol during the synthesis.

The table below summarizes the integration of the bicyclo[3.2.1]octane core in these diterpenoid families.

Table 8.1.1: Bicyclo[3.2.1]octane in Diterpenoid Skeletons
Diterpenoid FamilyConstituent Rings Forming Bicyclo[3.2.1]octaneRepresentative Natural ProductKey Synthetic Challenge
Kauranoids B/C RingsGlaucocalyxin AStereocontrolled formation of the bridged B/C ring junction.
Grayananes A/B RingsRhodojaponin IIIConstruction of the strained 7-membered ring within the bicyclic core.

Synthesis of Biologically Active Natural Product Analogues (e.g., Rhodojaponin III, Glaucocalyxin A, Huperzine A)

The bicyclo[3.2.1]octane scaffold is not only a target in total synthesis but also a strategic starting point for creating analogues of biologically active natural products. These analogues are crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents with improved properties.

Rhodojaponin III and Glaucocalyxin A: As discussed, these molecules are prime targets. Synthetic efforts have produced not only the natural products themselves but also a range of simplified or modified analogues. By starting with a pre-formed bicyclo[3.2.1]octane core, chemists can systematically modify peripheral functional groups to probe their role in biological activity.

Huperzine A: This Lycopodium alkaloid is a potent acetylcholinesterase inhibitor investigated for its potential in treating Alzheimer's disease. Its structure contains an aza-bicyclo[3.2.1]octane core, where a nitrogen atom replaces one of the methylene (B1212753) bridges. The synthesis of Huperzine A and its analogues is a testament to the versatility of synthetic strategies targeting bridged systems. Key steps often involve the construction of this nitrogen-containing bicyclic core, which rigidly orients the critical pyridone moiety for effective binding to its enzyme target.

The following table highlights these natural products and the role of the bicyclic scaffold.

Table 8.1.2: Bicyclic Scaffolds in Biologically Active Molecules
Natural ProductStructural ClassCore Scaffold TypePrimary Biological Activity
Rhodojaponin III Grayanane DiterpenoidCarbocyclic Bicyclo[3.2.1]octaneSodium channel modulator
Glaucocalyxin A ent-Kaurane DiterpenoidCarbocyclic Bicyclo[3.2.1]octaneAnti-inflammatory, Anti-tumor
Huperzine A Lycopodium AlkaloidAza-bicyclo[3.2.1]octaneAcetylcholinesterase inhibitor

Precursors for Diversely Functionalized Alicyclic and Heterocyclic Compounds

Beyond serving as a core structural unit, the bicyclo[3.2.1]octane framework is a valuable synthetic intermediate that can be strategically disassembled to yield other important molecular structures. The inherent ring strain and defined geometry of the scaffold can be harnessed to drive selective ring-opening and rearrangement reactions, providing access to compounds that are otherwise difficult to synthesize.

A key strategy involves fragmentation reactions. For instance, a Grob fragmentation of a 1,3-difunctionalized bicyclo[3.2.1]octane derivative can lead to the formation of a cyclooctene (B146475) ring with excellent control over the geometry of the newly formed double bond and the stereochemistry of adjacent substituents. This method provides a powerful entry into functionalized eight-membered rings, which are themselves important structural motifs in natural products like taxol.

Similarly, oxidative cleavage reactions, such as ozonolysis of an olefin within the scaffold or Baeyer-Villiger oxidation of a bicyclo[3.2.1]octanone, can open one of the rings to generate highly functionalized acyclic or monocyclic precursors. These intermediates, possessing multiple stereocenters derived from the original bicyclic system, are valuable building blocks for further synthetic elaboration into complex alicyclic and heterocyclic targets.

Table 8.2: Ring Transformations of the Bicyclo[3.2.1]octane Scaffold
Transformation TypeFunctionalized PrecursorResulting Product ClassKey Feature
Grob Fragmentation 1,3-Diol MonotosylateSubstituted (E)-CycloocteneStereospecific formation of a medium-sized ring.
Baeyer-Villiger Oxidation Bicyclo[3.2.1]octanoneBicyclic Lactone (Oxabicyclo-nonanone)Introduction of a heteroatom (oxygen) into the core structure.
Oxidative Cleavage Bicyclo[3.2.1]octeneFunctionalized Cyclopentane or CyclohexaneGeneration of acyclic or monocyclic synthons with preserved stereochemistry.

Scaffolds for Chemical Library Generation and Exploration of Chemical Space

In the field of medicinal chemistry, there is a continuous need to explore new regions of "chemical space" to identify novel drug candidates. The over-reliance on flat, aromatic structures has led to a call for more three-dimensional molecules that can engage with the complex, pocket-like binding sites of biological targets. The rigid bicyclo[3.2.1]octane framework is an ideal scaffold for this purpose.

Its well-defined and non-planar geometry serves as a rigid core from which functional groups can be projected into distinct vectors in 3D space. This is a key principle in fragment-based drug discovery and the generation of chemical libraries for high-throughput screening.

The process typically involves:

Scaffold Synthesis: A bicyclo[3.2.1]octane core, such as a derivative of This compound , is synthesized with multiple "handles"—reactive functional groups (e.g., -OH, -NH₂, -Br, -COOH) at different positions.

Library Generation: Using parallel synthesis techniques, a diverse set of chemical building blocks (R-groups) is attached to these handles. This creates a large library of related compounds where the core scaffold is constant, but the peripheral groups vary.

Screening: The library is screened against biological targets to identify "hits" with desired activity.

Because the bicyclo[3.2.1]octane core holds the appended R-groups in predictable spatial orientations, the structure-activity relationships derived from screening are more easily interpreted. This scaffold provides a robust platform for generating molecules with high "fraction of sp³-hybridized carbons" (Fsp³), a property correlated with success in drug development.

Table 8.3: Conceptual Design of a Bicyclo[3.2.1]octane-Based Chemical Library
Library ComponentDescriptionExample
Core Scaffold The rigid, non-planar bicyclo[3.2.1]octane framework.Hydroxylated bicyclo[3.2.1]octane
Points of Diversification Reactive functional groups on the scaffold serving as attachment points.-OH (for ether/ester formation), -NH₂ (for amide formation)
Building Blocks (R-Groups) A diverse collection of chemical fragments to be attached.Aryl halides, carboxylic acids, alkyl amines, sulfonyl chlorides
Resulting Molecules A library of analogues with high 3D structural diversity.A collection of bicyclo[3.2.1]octyl esters, amides, and ethers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Methylbicyclo[3.2.1]octane?

  • Answer: Synthesis typically involves hydrogenation of bicyclic dienes or reduction of ketone precursors. For example:

  • Reduction with LiAlH4 : 2-Azabicyclo[3.2.1]octan-3-ones can be reduced to yield bicyclic amines, a method adaptable to methyl-substituted analogs by modifying precursor substituents .
  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation of bicyclic dienes (e.g., 2-azabicyclo[3.2.1]octadiene) produces saturated bicyclic frameworks. Reaction conditions (e.g., solvent, pressure) influence stereoselectivity and yield .
    • Key Considerations : Impurity profiles and side reactions (e.g., over-reduction) must be monitored via TLC or GC-MS.

Q. How is the structural integrity of this compound verified in synthetic chemistry?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the bicyclic framework and methyl group position. For example, coupling constants in bicyclic systems reveal bridgehead hydrogen environments .
  • X-ray Crystallography : Definitive proof of geometry and substituent orientation, as applied to related azabicyclo compounds .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (C9_9H14_{14}) and fragmentation patterns .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Answer :

  • Chiral Catalysts : Transition-metal complexes (e.g., Rh or Ru with chiral ligands) promote asymmetric hydrogenation of prochiral dienes .
  • Organocatalysis : Proline-derived catalysts facilitate [4+3] cycloadditions to construct enantiomerically pure bicyclic cores, a strategy used in tropane alkaloid synthesis .
  • Resolution Techniques : Chiral chromatography or diastereomeric salt formation separates racemic mixtures, though enzymatic resolution offers higher efficiency for scale-up .

Q. How do computational models predict the biological activity and stability of this compound analogs?

  • Answer :

  • Quantum Mechanics (QM) : Density functional theory (DFT) calculates bond dissociation energies and transition states to predict reactivity (e.g., susceptibility to oxidative degradation) .
  • QSAR Studies : Correlate substituent effects (e.g., methyl group position) with bioactivity. For example, 8-azabicyclo derivatives show affinity for monoamine transporters, guided by steric and electronic parameters .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics, aiding in rational design of analogs with improved target selectivity .

Q. How are metabolic pathways and stability evaluated for this compound-based drug candidates?

  • Answer :

  • In Vitro Models : Liver microsomes or hepatocytes assess Phase I/II metabolism. LC-MS/MS identifies metabolites (e.g., hydroxylation or demethylation products) .
  • Isotope Labeling : 14^{14}C-labeled compounds track metabolic fate in preclinical models, as demonstrated in studies on brasofensine, a tropane-derived therapeutic .
  • CYP Inhibition Assays : Evaluate potential drug-drug interactions by measuring cytochrome P450 enzyme activity in the presence of the compound .

Q. How do researchers resolve contradictions in synthetic yield or selectivity across different methods?

  • Answer :

  • Mechanistic Studies : Kinetic isotope effects (KIEs) or intermediate trapping identify rate-limiting steps. For example, competing pathways in LiAlH4 reductions may explain yield disparities .
  • Design of Experiments (DoE) : Multivariate analysis optimizes reaction parameters (e.g., temperature, catalyst loading) to maximize yield and selectivity .
  • Cross-Validation : Reproducing low-yield methods (e.g., oxaziridine rearrangements) under inert conditions or with alternative reagents resolves reproducibility issues .

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